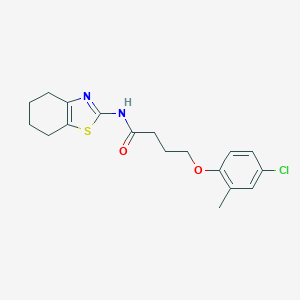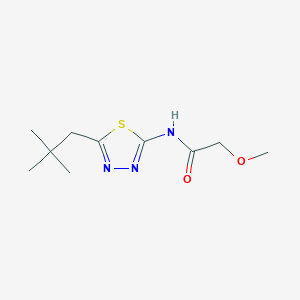![molecular formula C30H29FN2O3 B216341 11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216341.png)
11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound that belongs to the class of benzodiazepines. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
作用机制
11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, resulting in an increase in chloride ion influx, which leads to hyperpolarization of the neuron and a decrease in neuronal excitability. This results in the anxiolytic and sedative effects of the compound.
Biochemical and Physiological Effects:
11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. Additionally, it has been shown to have analgesic effects in animal models of chronic pain. However, it has also been shown to have negative effects on memory and cognitive function.
实验室实验的优点和局限性
One major advantage of using 11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments is its ability to bind selectively to the GABA-A receptor, making it a useful tool for studying the role of the GABA-A receptor in various physiological processes. However, its sedative and anxiolytic effects can also be a limitation, as they may interfere with the interpretation of experimental results.
未来方向
There are several future directions for research on 11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One potential direction is the development of more selective compounds that target specific subunits of the GABA-A receptor. Additionally, further research is needed to determine the long-term effects of the compound on memory and cognitive function. Finally, the potential use of the compound in the treatment of chronic pain warrants further investigation.
合成方法
The synthesis of 11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the reaction of 3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one with isobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-fluorobenzoyl chloride to yield the final product.
科学研究应用
The unique chemical structure of 11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one makes it a potential candidate for scientific research in various fields. It has been studied for its potential use in the treatment of anxiety and depression due to its ability to bind to the GABA-A receptor. Additionally, it has been studied for its potential use in the treatment of chronic pain, as it has been shown to have analgesic effects in animal models.
属性
产品名称 |
11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
|---|---|
分子式 |
C30H29FN2O3 |
分子量 |
484.6 g/mol |
IUPAC 名称 |
6-(3-fluorophenyl)-9-(4-methoxyphenyl)-5-(2-methylpropanoyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H29FN2O3/c1-18(2)30(35)33-26-10-5-4-9-24(26)32-25-16-21(19-11-13-23(36-3)14-12-19)17-27(34)28(25)29(33)20-7-6-8-22(31)15-20/h4-15,18,21,29,32H,16-17H2,1-3H3 |
InChI 键 |
LRDZHUMZLFWVCR-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC(=CC=C5)F |
规范 SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC(=CC=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B216260.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)

![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)


![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)


![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)